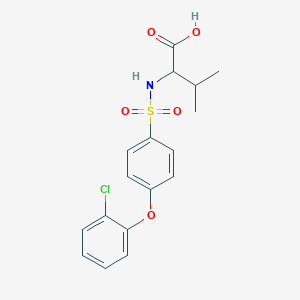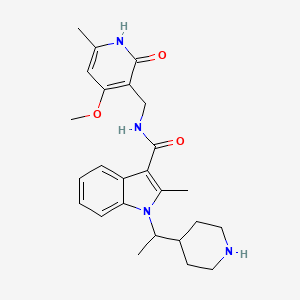
Thiol-PEG5-acid
描述
Thiol-PEG5-acid is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a thiol group and a carboxylic acid group, which allows it to connect two essential ligands necessary for the formation of PROTAC molecules. These molecules facilitate selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
作用机制
Target of Action
Thiol-PEG5-acid is a PEG-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . Therefore, the primary targets of this compound are the proteins that it is designed to degrade.
Mode of Action
This compound, as a PROTAC linker, connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the PROTAC to bring the target protein and the E3 ubiquitin ligase into close proximity. The E3 ligase then transfers ubiquitin to the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By marking specific proteins with ubiquitin, the system controls the degradation of these proteins, thus regulating their levels within the cell.
Pharmacokinetics
As a protac linker, it is designed to improve the cellular uptake, permeability, and solubility of the protac .
Result of Action
The result of this compound’s action is the selective degradation of its target proteins . By reducing the levels of these proteins, this compound can alter cellular processes and potentially lead to therapeutic effects.
Action Environment
The action of this compound, like all PROTACs, takes place intracellularly . The efficiency of this compound can be influenced by various environmental factors within the cell, such as the presence of the target protein and E3 ligase, the activity of the proteasome, and the overall state of the ubiquitin-proteasome system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiol-PEG5-acid typically involves the reaction of polyethylene glycol with thiol and carboxylic acid functional groupsThe reaction conditions often include the use of catalysts and specific pH levels to ensure the efficient formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as chromatography and crystallization to obtain high-purity this compound suitable for various applications .
化学反应分析
Types of Reactions
Thiol-PEG5-acid undergoes several types of chemical reactions, including:
Oxidation: Thiol groups can be oxidized to form disulfides using mild oxidants like iodine or hydrogen peroxide.
Substitution: Thiol groups can participate in nucleophilic substitution reactions, forming thioethers with alkyl halides.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide, and other mild oxidants.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Alkyl halides, under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
科学研究应用
Thiol-PEG5-acid has a wide range of applications in scientific research, including:
相似化合物的比较
Similar Compounds
Thiol-PEG3-acid: A shorter polyethylene glycol-based linker with similar functional groups.
Carboxy-PEG12-thiol: A longer polyethylene glycol-based linker with a carboxyl and thiol group.
Uniqueness
Thiol-PEG5-acid is unique due to its optimal length, which provides a balance between flexibility and stability in PROTAC molecules. This balance enhances the efficiency of selective protein degradation compared to shorter or longer polyethylene glycol-based linkers .
属性
IUPAC Name |
3-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O7S/c14-13(15)1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21/h21H,1-12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOQBZABHMDHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168906 | |
| Record name | 3-[(14-Mercapto-3,6,9,12-tetraoxatetradec-1-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449390-67-3 | |
| Record name | 3-[(14-Mercapto-3,6,9,12-tetraoxatetradec-1-yl)oxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449390-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(14-Mercapto-3,6,9,12-tetraoxatetradec-1-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B3103711.png)

![N-[(1S,2S)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B3103728.png)

![Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate](/img/structure/B3103738.png)









